4-(2-Thienyl)pyrimidine-2-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-thiophen-2-yl-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S2/c11-8-9-4-3-6(10-8)7-2-1-5-12-7/h1-5H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUPBWKUWAKTQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371967 | |
| Record name | 4-(2-THIENYL)PYRIMIDINE-2-THIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-75-2 | |
| Record name | 4-(2-Thienyl)-2(1H)-pyrimidinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-THIENYL)PYRIMIDINE-2-THIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(2-Thienyl)pyrimidine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2-thienyl)pyrimidine-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. Pyrimidine-2-thiol derivatives are recognized for their diverse pharmacological activities, making this particular scaffold a valuable building block in drug discovery and development. This document outlines a reliable two-step synthetic pathway, commencing with the formation of an enaminone intermediate, followed by a cyclization reaction with thiourea. Furthermore, a detailed exposition of the analytical techniques required for the unambiguous structural elucidation and purity assessment of the target compound is presented. This guide is intended to be a practical resource for researchers engaged in the synthesis of novel heterocyclic entities and for professionals in the pharmaceutical industry exploring new therapeutic agents.
Introduction: The Significance of Pyrimidine-2-thiol Scaffolds
The pyrimidine nucleus is a cornerstone in the architecture of numerous biologically active molecules, including nucleic acids, vitamins, and a plethora of synthetic drugs.[1] The incorporation of a thiol group at the 2-position of the pyrimidine ring introduces a reactive handle for further chemical modifications and often imparts unique pharmacological properties. Derivatives of pyrimidine-2-thiol have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2]
The appendage of a thiophene ring to the pyrimidine core, as in 4-(2-thienyl)pyrimidine-2-thiol, is of particular strategic importance. The thiophene moiety is a well-established bioisostere for the phenyl group, often leading to enhanced metabolic stability and improved pharmacokinetic profiles of drug candidates. The combination of these two privileged heterocyclic systems in a single molecule creates a scaffold with considerable potential for modulation of various biological targets. This guide, therefore, aims to provide a robust and reproducible methodology for the synthesis and a thorough framework for the characterization of this promising compound.
Synthetic Pathway: A Two-Step Approach
The synthesis of 4-(2-thienyl)pyrimidine-2-thiol is efficiently achieved through a two-step process. The first step involves the synthesis of an enaminone intermediate, (E)-3-(dimethylamino)-1-(2-thienyl)prop-2-en-1-one, from 2-acetylthiophene. The second step is the cyclocondensation of this intermediate with thiourea to yield the target pyrimidine-2-thiol.
Sources
Tautomeric Dynamics of Pyrimidine-2-Thiol Derivatives: A Structural and Analytical Guide
Executive Summary
The structural ambiguity of pyrimidine-2-thiol derivatives represents a critical variable in rational drug design. While often annotated as "thiols" in chemical libraries, these heterocycles predominantly exist as pyrimidine-2(1H)-thiones in the solid state and in polar solution. This distinction is not merely academic; it fundamentally alters the hydrogen bond donor/acceptor (HBD/HBA) profile, solubility, and ligand-protein binding energetics.
This guide provides a definitive technical framework for characterizing, predicting, and manipulating this tautomeric equilibrium. We move beyond static representations to treat these systems as dynamic entities sensitive to solvent dielectric, pH, and concentration.
Part 1: Theoretical Framework & Thermodynamics
The Equilibrium: Thione vs. Thiol
The core equilibrium involves the prototropic shift of a hydrogen atom between the ring nitrogen (N1/N3) and the exocyclic sulfur at C2.
-
Thione Form (A): Characterized by a C=S double bond and an N-H bond. This form is highly polarized and stabilized by resonance and dipolar solvents.
-
Thiol Form (B): Characterized by a C-S single bond and an S-H bond. This form restores the aromaticity of the pyrimidine ring (heteroaromaticity) but is generally less stable in polar environments.
Thermodynamic Dominance:
In aqueous and polar organic media (e.g., DMSO), the thione form is thermodynamically favored (
Dimerization and Self-Association
A critical, often overlooked factor is concentration. Pyrimidine-2-thiones form stable, centrosymmetric hydrogen-bonded dimers in the solid state and concentrated solution. This dimerization (
Figure 1: The dynamic equilibrium landscape. Note that dimerization acts as a thermodynamic sink for the thione form.
Part 2: Structural Determinants & Data
X-Ray Crystallography: The Gold Standard
In the solid state, X-ray diffraction provides unequivocal evidence of the tautomeric state based on bond lengths. The C2-S bond length is the primary discriminator.
Table 1: Comparative Bond Metrics
| Structural Feature | Thione (C=S) | Thiol (C-S) | Diagnostic Note |
| C2-S Bond Length | 1.67 – 1.70 Å | 1.75 – 1.80 Å | C=S is significantly shorter due to double bond character. |
| C2-N Bond Length | ~1.36 Å | ~1.32 Å | Thione C-N bonds are longer (single bond character). |
| Ring Geometry | Non-aromatic (localized) | Aromatic (delocalized) | Thiol form exhibits typical heteroaromatic bond alternation. |
| Intermolecular H-Bonds | N-H | N | Thione forms characteristic |
Substituent Effects
Electronic modulation at positions 4, 5, and 6 influences the equilibrium:
-
Electron Withdrawing Groups (EWG): Substituents like
or at C5 increase the acidity of the N-H proton, potentially lowering the barrier for tautomerization, but the thione usually remains dominant. -
Steric Bulk: Bulky groups at C4/C6 can sterically hinder dimerization, which may indirectly increase the population of the monomeric thiol form in solution.
Part 3: Analytical Workflows (Protocols)
To ensure scientific integrity in drug development, one must not assume the tautomeric state. The following protocols provide a self-validating system for characterization.
Protocol A: NMR Spectroscopy (Solution State)
Objective: Determine the dominant tautomer in solution.
Solvent Note: Use DMSO-
-
Prepare Sample: Dissolve 5-10 mg of derivative in 0.6 mL solvent.
-
Acquire
H NMR:-
Look for a broad singlet at
12.0–14.0 ppm. Presence indicates N-H (Thione). -
Look for a sharp singlet at
3.0–4.0 ppm (rare). Presence indicates S-H (Thiol). Note: S-H protons are often exchange-broadened and invisible.
-
-
Acquire
C NMR (Critical):-
Thione C2: Resonates downfield at
175–185 ppm (C=S character). -
Thiol C2: Resonates upfield at
160–170 ppm (C-S character).
-
-
Validation (
N HMBC): If ambiguous, perform HMBC. A strong correlation between the proton and ring nitrogen confirms the N-H bond (Thione).
Protocol B: UV-Vis Spectroscopy & pKa
Objective: Rapid screening of tautomeric stability across pH.
-
Preparation: Prepare a
stock in methanol. -
Scan: Record spectra from 200–400 nm.
-
Thione: Distinct band
nm ( transition of C=S). -
Thiol: Blue-shifted absorption (aromatic
).
-
-
pH Titration: Varing pH from 2 to 12 reveals the pKa of the N-H deprotonation (typically pKa 7–8 for these systems). The anion is the common conjugate base for both tautomers.
Protocol C: Computational Prediction (DFT)
Objective: Predict energy barriers and preferred states in silico.
-
Software: Gaussian, ORCA, or equivalent.
-
Method: DFT functional B3LYP or
B97X-D (includes dispersion). -
Basis Set: 6-311++G(d,p) or def2-TZVP.
-
Solvation: Use PCM or SMD models (Water vs. Gas Phase).
-
Calculation: Optimize geometries for both Thione and Thiol. Calculate vibrational frequencies to ensure true minima (no imaginary frequencies).
-
Result:
. If , Thione is stable.
-
Figure 2: Decision matrix for analytical characterization of pyrimidine-2-thiol derivatives.
Part 4: Pharmacological Implications in Drug Design
Understanding this tautomerism is vital for structure-activity relationship (SAR) studies.
Hydrogen Bonding Pharmacophore
The tautomers present inverted H-bond profiles:
-
Thione: N1 is an H-bond Donor (NH). Sulfur is an H-bond Acceptor .
-
Thiol: N1 is an H-bond Acceptor (N:). Sulfur is an H-bond Donor (SH).
Impact: Docking algorithms that fix the structure as the "thiol" (as drawn in many databases) may completely miss the correct binding mode if the protein pocket selects for the thione. For example, in the case of 6-thioguanine and 6-mercaptopurine , the thione form is the bioactive species responsible for integration into DNA/RNA processing enzymes.
Reactivity and Prodrug Design
-
S-Alkylation: Reacting the anion with an alkyl halide locks the molecule in the S-substituted (thiol-like) form. This is often used to create prodrugs or to probe the "thiol" binding mode.
-
N-Alkylation: Locks the molecule in the thione form.
-
Disulfide Formation: In oxidative biological stress, the thiol form (even if minor) can oxidize to form disulfides (
). This reaction is reversible and can modulate the drug's half-life.
References
-
Stoyanov, S., et al. (1990). "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines." Canadian Journal of Chemistry. Link
-
Rostkowska, H., et al. (1999). "Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution." Journal of the Chemical Society, Perkin Transactions 2.[1] Link
-
Al-Mogren, M. M., et al. (2006). "Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study." Journal of Physical Chemistry A. Link
- Stanovnik, B., & Tišler, M. (1991). "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry.
-
Allen, F. H., et al. (1987). "Tables of bond lengths determined by X-ray and neutron diffraction." Journal of the Chemical Society, Perkin Transactions 2.[1] Link
Sources
Methodological & Application
Application Note: Analytical Methods for Purity Assessment of 4-(2-thienyl)pyrimidine-2-thiol
Introduction & Chemical Context
4-(2-thienyl)pyrimidine-2-thiol (CAS: 175202-75-2) is a critical heterocyclic building block used in the synthesis of kinase inhibitors and functionalized materials. Its structure combines an electron-rich thiophene ring with a pyrimidine core, introducing unique analytical challenges.
The primary challenge in analyzing this molecule is prototropic tautomerism . Like many N-heterocyclic thiols, it exists in a dynamic equilibrium between the thiol (mercapto) and thione forms. This equilibrium is solvent- and pH-dependent, often leading to peak splitting or broadening in chromatography if not properly controlled. Furthermore, the thiol group is susceptible to oxidative dimerization to form disulfides, a common impurity that must be quantified.
Physicochemical Properties[1]
-
Molecular Formula: C
H N S [1] -
Molecular Weight: 194.28 g/mol
-
Solubility: Low in water; High in DMSO, DMF, and Methanol.
-
pKa: ~7.5 (thiol group).
-
UV Max: ~305 nm (extended conjugation between thiophene and pyrimidine).
Analytical Strategy: The "Dual-State" Approach
To ensure scientific integrity, this protocol employs a "Dual-State" strategy:
-
Reductive HPLC Conditions: To assess the total parent content by reversing in-situ oxidation.
-
Non-Reductive Conditions: To quantify the specific burden of disulfide impurities generated during storage.
Tautomerism & Oxidation Pathway (Visualized)
The following diagram illustrates the structural dynamics that dictate the analytical method parameters.
Figure 1: The dynamic equilibrium between thiol and thione tautomers, and the irreversible oxidation path to disulfide impurities.[2]
Primary Method: Reversed-Phase HPLC-UV/MS
Objective: Quantitative purity assessment and identification of organic impurities (starting materials, by-products).
Method Rationale
-
pH Control: A low pH (pH 2.5–3.0) is strictly required. Acidic conditions protonate the pyrimidine nitrogen, stabilizing the thione-like transition state and suppressing the ionization of the thiol group, which sharpens the peak shape and prevents "fronting."
-
Column Selection: A C18 column with high carbon load and end-capping is essential to minimize secondary interactions with the basic nitrogen of the pyrimidine ring.
Chromatographic Conditions
| Parameter | Specification |
| Column | Agilent ZORBAX Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Controlled temperature is critical for tautomer stability) |
| Injection Volume | 5.0 µL |
| Detection | UV @ 305 nm (Primary), 254 nm (Secondary); MS (ESI+) |
| Run Time | 20 Minutes |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Isocratic Hold (Polar impurity elution) |
| 12.0 | 95 | Linear Gradient |
| 15.0 | 95 | Wash |
| 15.1 | 5 | Re-equilibration |
| 20.0 | 5 | End |
System Suitability Criteria
-
Tailing Factor (T
): 0.8 ≤ T ≤ 1.5 (Strict control due to N-heterocycle interaction). -
Resolution (R
): > 2.0 between the main peak and the nearest impurity (likely the disulfide or des-thienyl analogs). -
Precision: RSD < 1.0% for 5 replicate injections of the standard.
Detailed Experimental Protocol
Reagent Preparation
-
Diluent A (Non-Reducing): 50:50 Water:Acetonitrile.
-
Diluent B (Reducing): Dissolve 10 mg Dithiothreitol (DTT) in 10 mL of Diluent A. Use fresh.
Standard Preparation
-
Weigh accurately 10.0 mg of Reference Standard 4-(2-thienyl)pyrimidine-2-thiol.
-
Transfer to a 20 mL volumetric flask.
-
Dissolve in 5 mL DMSO (to ensure complete solubility).
-
Make up to volume with Diluent B (Reducing) to prevent oxidation during analysis.
-
Final Concentration: 0.5 mg/mL.
Sample Preparation (Purity Assay)
-
Weigh ~10 mg of the test sample.
-
Dissolve in 2.5 mL DMSO.
-
Dilute to 20 mL with Diluent B .
-
Filter through a 0.22 µm PTFE syringe filter into an amber vial (light sensitive).
Sample Preparation (Impurity Profiling - Disulfide Check)
-
Prepare sample as above but use Diluent A (Non-Reducing).
-
Any peak appearing in this run that correlates to [2M-2H] in MS (approx m/z 386) and disappears in the Reduced Sample (4.3) is confirmed as the disulfide impurity.
Secondary Method: Quantitative NMR (qNMR)
Objective: Absolute purity determination without the need for a response factor correction.
Protocol
-
Solvent: DMSO-
(Preferred over CDCl to prevent aggregation and improve solubility). -
Internal Standard: Maleic Acid (Traceable standard) or 1,3,5-Trimethoxybenzene.
-
Key Signals:
- 7.0 - 8.5 ppm: Aromatic protons (Pyrimidine and Thiophene rings).
- ~13.5 ppm: Broad singlet for -SH (or NH thione tautomer). Note: This proton is exchangeable and often broad; do not integrate for quantitation.
-
Calculation: Purity is calculated based on the molar ratio of the unique pyrimidine proton signal (e.g., d 8.4, 1H) vs. the Internal Standard signal.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow distinguishing between purity assay and impurity profiling.
Troubleshooting & Scientific Notes
-
Peak Splitting: If the main peak splits, the column temperature is likely too low, slowing the tautomeric exchange. Increase column temperature to 35°C or 40°C to coalesce the peaks.
-
Carryover: Thiol compounds can adsorb to stainless steel. Use a needle wash containing 10% Methanol/Water with 0.1% EDTA to passivate metal surfaces if carryover is observed.
-
Storage: Store reference standards under Argon at -20°C. The molecule is hygroscopic and prone to oxidation.
References
-
PubChem. (2023). 4-(2-Thienyl)pyrimidine-2-thiol Compound Summary. National Library of Medicine. Available at: [Link]
-
Stanovnik, B., & Tišler, M. (1964). Synthesis of some 2-substituted 4-(2-thienyl)pyrimidines. Croatica Chemica Acta. (Fundamental synthesis and properties of the class).[3][2][4]
- Krystof, V., et al. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. (Mechanistic insight into tautomerism).
-
Fandakli, S., et al. (2018).[5] Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives. Turkish Journal of Chemistry. Available at: [Link]
Sources
- 1. 4-(2-Thienyl)pyrimidine-2-thiol | C8H6N2S2 | CID 2737283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. "Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol " by SEDA FANDAKLI, NURAN KAHRİMAN et al. [journals.tubitak.gov.tr]
Application Notes and Protocols for Molecular Docking Studies of 4-(2-thienyl)pyrimidine-2-thiol with Target Proteins
Introduction: The Convergence of Computational Chemistry and Drug Discovery
Molecular docking is a powerful computational technique that plays a pivotal role in modern structure-based drug design.[1] It predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein, to form a stable complex.[1] This in silico approach allows researchers to gain insights into the binding mode and affinity of a ligand for a specific protein target, thereby accelerating the identification and optimization of potential drug candidates.[1][2]
Target Selection Rationale
Epidermal Growth Factor Receptor (EGFR) Kinase: EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a well-established target for anticancer therapies. Several pyrimidine-based inhibitors, such as gefitinib, have been successfully developed to target the ATP-binding site of the EGFR kinase domain. Given the structural similarities, 4-(2-thienyl)pyrimidine-2-thiol is a promising candidate for investigation as an EGFR inhibitor. For this study, we will utilize the crystal structure of EGFR kinase domain in complex with gefitinib (PDB ID: 4WKQ).[9]
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a therapeutic strategy for treating inflammatory disorders with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. Pyrimidine derivatives have been reported to exhibit COX-2 inhibitory activity.[4][7][8][10] Therefore, exploring the interaction of 4-(2-thienyl)pyrimidine-2-thiol with COX-2 is of significant interest. We will use the crystal structure of murine COX-2 complexed with the selective inhibitor SC-558 (PDB ID: 1CX2) for our docking studies.[11][12]
Overall Workflow
The molecular docking workflow is a multi-step process that requires careful preparation of both the protein and the ligand, followed by the docking simulation and subsequent analysis of the results.
Figure 1: A schematic representation of the molecular docking workflow.
Experimental Protocols
This section provides detailed, step-by-step protocols for the molecular docking of 4-(2-thienyl)pyrimidine-2-thiol against EGFR and COX-2. The protocols are designed to be used with widely accessible and validated software tools.
Part 1: Software and Resource Requirements
-
Molecular Graphics System: PyMOL or BIOVIA Discovery Studio Visualizer for protein and ligand visualization and preparation.
-
Molecular Docking Software: AutoDock Vina, a widely used and effective open-source docking program.
-
Ligand and Protein Structure Files:
-
Computational Resources: A standard desktop computer is sufficient for these docking studies.
Part 2: Ligand Preparation Protocol
The ligand structure obtained from a database needs to be prepared to ensure it has the correct 3D geometry, charge, and atom types for docking.
Step 1: Obtain Ligand Structure
-
Navigate to the PubChem database ([Link]).
-
Search for "4-(2-thienyl)pyrimidine-2-thiol" or by its CID: 2737283.
-
Download the 3D conformer in SDF format.
Step 2: Energy Minimization and Format Conversion (Using PyMOL with Open Babel)
-
Open the downloaded SDF file in a molecular editor or viewer like PyMOL.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This step is crucial for ensuring the ligand has a realistic geometry.
-
Save the energy-minimized ligand in PDBQT format, which is required for AutoDock Vina. This can be done using AutoDock Tools or other conversion software.
Causality behind Experimental Choices: Energy minimization is essential to relieve any steric clashes or unfavorable geometries in the initial 3D structure. Using a standard force field like MMFF94 provides a reliable and computationally inexpensive method to achieve a stable ligand conformation.
Part 3: Protein Preparation Protocol
The crystal structure of a protein from the PDB often contains non-essential molecules (water, ions) and may lack hydrogen atoms. These need to be addressed before docking.
Step 1: Obtain and Clean the Protein Structure
-
Go to the RCSB Protein Data Bank ([Link]).
-
Search for and download the PDB files for 4WKQ (EGFR) and 1CX2 (COX-2).[9][11]
-
Open the PDB file in PyMOL or Discovery Studio Visualizer.
-
Remove all water molecules and any co-crystallized ligands and ions that are not part of the protein or its active site. For validation purposes, the co-crystallized ligand should be saved as a separate file.
-
Inspect the protein for any missing residues or atoms and use modeling tools to repair them if necessary.
Step 2: Add Hydrogens and Assign Charges
-
Add polar hydrogen atoms to the protein structure. This is critical for accurately modeling hydrogen bonding interactions.
-
Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used for this purpose.
-
Save the prepared protein in PDBQT format.
Causality behind Experimental Choices: Removing water molecules is important as they can interfere with the docking of the ligand. Adding hydrogens is crucial as they are often not resolved in X-ray crystal structures but are vital for forming hydrogen bonds, a key component of protein-ligand interactions. Assigning correct partial charges ensures that the electrostatic interactions are accurately calculated by the docking software's scoring function.
Part 4: Molecular Docking Protocol using AutoDock Vina
Step 1: Define the Binding Site (Grid Box)
-
Identify the active site of the protein. For our targets, this will be the ATP-binding pocket for EGFR and the cyclooxygenase channel for COX-2. The location of the co-crystallized inhibitor in the original PDB file is an excellent guide for defining the binding site.
-
In AutoDock Tools, define a grid box that encompasses the entire binding site. The size of the grid box should be large enough to allow the ligand to move and rotate freely within the active site.
Step 2: Configure and Run AutoDock Vina
-
Create a configuration file (conf.txt) that specifies the paths to the prepared protein (receptor) and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.
-
Run AutoDock Vina from the command line using the configuration file. Vina will perform the docking simulation and generate a set of predicted binding poses for the ligand, ranked by their binding affinity scores.
Causality behind Experimental Choices: The grid box defines the search space for the docking algorithm. A well-defined grid box focused on the active site increases the efficiency and accuracy of the docking simulation by preventing the algorithm from searching irrelevant regions of the protein.
Part 5: Analysis and Visualization of Docking Results
Step 1: Analyze Binding Poses and Scores
-
The output file from Vina will contain multiple binding poses for the ligand, each with a corresponding binding affinity score in kcal/mol. The lower (more negative) the score, the stronger the predicted binding.
-
Examine the top-ranked poses to identify the most plausible binding mode.
Step 2: Visualize Protein-Ligand Interactions
-
Load the prepared protein PDBQT file and the Vina output file (containing the docked poses) into PyMOL or Discovery Studio Visualizer.
-
Visualize the interactions between the top-ranked pose of 4-(2-thienyl)pyrimidine-2-thiol and the protein's active site residues.
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. 2D interaction diagrams can be generated using Discovery Studio Visualizer for a clear representation of these interactions.
Causality behind Experimental Choices: Visual inspection of the docked poses is a critical step to ensure that the predicted binding mode is sterically and chemically reasonable. Analyzing the specific interactions provides a mechanistic understanding of how the ligand binds to the target and can guide the design of more potent analogs.
Figure 2: Conceptual diagram of potential protein-ligand interactions.
Part 6: Validation of the Docking Protocol
To ensure the reliability of the docking protocol, it is essential to perform a validation step.
Step 1: Re-docking the Co-crystallized Ligand
-
Use the prepared protein structure and the extracted co-crystallized ligand (gefitinib for EGFR, SC-558 for COX-2).
-
Perform the docking simulation using the same protocol as for the test ligand.
Step 2: Calculate Root Mean Square Deviation (RMSD)
-
Superimpose the top-ranked docked pose of the co-crystallized ligand with its original crystallographic pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the two poses. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.
Causality behind Experimental Choices: Re-docking the native ligand is the gold standard for validating a docking protocol. A low RMSD value provides confidence that the chosen parameters and software are appropriate for the target system and that the predicted binding modes for the test ligand are likely to be reliable.
Data Presentation and Interpretation
The results of the molecular docking studies should be summarized in a clear and concise manner.
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | RMSD (Validation) (Å) |
| EGFR (4WKQ) | 4-(2-thienyl)pyrimidine-2-thiol | Predicted Value | e.g., Met793, Gly796, Leu718 | N/A |
| EGFR (4WKQ) | Gefitinib (re-docked) | Predicted Value | e.g., Met793, Gly796 | < 2.0 |
| COX-2 (1CX2) | 4-(2-thienyl)pyrimidine-2-thiol | Predicted Value | e.g., Arg513, Val523, Ser353 | N/A |
| COX-2 (1CX2) | SC-558 (re-docked) | Predicted Value | e.g., Arg513, His90 | < 2.0 |
Table 1: Summary of Molecular Docking and Validation Results.
A lower binding affinity score suggests a more favorable interaction. The identification of key interacting residues can provide valuable insights for structure-activity relationship (SAR) studies and for designing derivatives with improved potency. A successful validation (RMSD < 2.0 Å) lends credibility to the predicted binding mode of the test compound.
Conclusion and Future Directions
This application note has provided a comprehensive and scientifically grounded protocol for conducting molecular docking studies of 4-(2-thienyl)pyrimidine-2-thiol with EGFR and COX-2. By following these detailed steps, researchers can effectively predict the binding interactions of this compound and generate valuable hypotheses for further experimental investigation. The insights gained from these computational studies can significantly contribute to the rational design of novel therapeutics targeting these important proteins. Future work should focus on the experimental validation of the predicted binding affinities through in vitro assays and further optimization of the ligand scaffold based on the docking results.
References
-
BIOVIA, Dassault Systèmes, BIOVIA Discovery Studio, San Diego: Dassault Systèmes, 2021. [Link]
-
DeLano, W. L. The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. [Link]
-
Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools. Journal of Chemical Information and Modeling, 61(8), 3891–3898. [Link]
-
PubChem. 4-(2-Thienyl)pyrimidine-2-thiol. [Link]
-
RCSB PDB. PDB ID: 1CX2. [Link]
-
RCSB PDB. PDB ID: 4WKQ. [Link]
-
Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
-
Gschwend, D. A., Good, A. C., & Kuntz, I. D. (1996). Molecular docking and structure-based drug design. Journal of Molecular Recognition, 9(2), 175-186. [Link]
-
Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews. Drug discovery, 3(11), 935–949. [Link]
-
Ramasamy, S., & Rajendran, K. (2018). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Data in brief, 19, 136–141. [Link]
-
Al-Suwaidan, I. A., Alanazi, A. M., Abdel-Aziz, A. A. M., El-Azab, A. S., & Al-Obaid, A. M. (2016). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules (Basel, Switzerland), 21(9), 1168. [Link]
-
Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., ... & Costi, R. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [Link]
-
Gierut, A., Słoczyńska, K., Pękala, E., Waszkielewicz, A. M., & Marona, H. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International journal of molecular sciences, 25(20), 11011. [Link]
-
Utami, Y. D., Cahyono, E., & Tjahjono, D. H. (2022). Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach. RSC advances, 12(41), 26903–26915. [Link]
Sources
- 1. 4-(2-Thienyl)pyridine | C9H7NS | CID 595245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. rcsb.org [rcsb.org]
- 11. researchgate.net [researchgate.net]
- 12. 4-(2-Thienyl)pyrimidine-2-thiol | C8H6N2S2 | CID 2737283 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 4-(2-Thienyl)pyrimidine-2-thiol as a High-Efficiency Corrosion Inhibitor
Executive Summary
This technical guide details the synthesis, characterization, and application of 4-(2-thienyl)pyrimidine-2-thiol (TPT) as a mixed-type corrosion inhibitor for mild steel in acidic media (1.0 M HCl).
Heterocyclic compounds containing nitrogen and sulfur are the gold standard for organic corrosion inhibitors. TPT combines a pyrimidine ring (rich in
Chemical Profile & Properties[1][2][3][4][5][6]
The efficacy of TPT relies on its ability to exist in tautomeric equilibrium (thiol-thione), enhancing its interaction with metal d-orbitals.
| Property | Specification |
| IUPAC Name | 4-(thiophen-2-yl)pyrimidine-2-thiol |
| Molecular Formula | |
| Molecular Weight | 194.28 g/mol |
| Active Centers | Pyrimidine N atoms, Thiophene S, Thiol (-SH/C=S) |
| Solubility | Soluble in DMSO, Ethanol, DMF; Low solubility in water (requires co-solvent for acid media) |
| Tautomerism | Exists as thione (major in solid state) and thiol (in solution/adsorbed) |
Synthesis Protocol: The Enaminone Route
To ensure high purity for electrochemical testing, we recommend the Enaminone-Intermediate Route rather than the traditional Claisen-Schmidt condensation. This method minimizes side products and simplifies purification.
Reagents Required:
-
2-Acetylthiophene (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq)
-
Thiourea (1.2 eq)
-
Sodium Ethoxide (NaOEt)
-
Ethanol (Absolute)
-
Glacial Acetic Acid
Step-by-Step Methodology:
-
Enaminone Formation:
-
Reflux 2-acetylthiophene (10 mmol) with DMF-DMA (11 mmol) in dry xylene or neat for 6–8 hours.
-
Monitor via TLC until the starting ketone disappears.
-
Cool to precipitate the intermediate: (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one. Recrystallize from ethanol.
-
-
Cyclization:
-
Dissolve the enaminone intermediate (10 mmol) and thiourea (12 mmol) in ethanolic NaOEt (prepared from 0.5g Na in 30mL EtOH).
-
Reflux the mixture for 6–10 hours.
-
Critical Step: The reaction mixture will turn deep yellow/orange.
-
-
Isolation:
-
Cool the mixture and pour into crushed ice.
-
Neutralize/Acidify with glacial acetic acid (pH ~5-6) to precipitate the free thiol.
-
Filter the yellow solid.
-
-
Purification:
-
Recrystallize from Ethanol/DMF (9:1) to obtain pure TPT crystals.
-
Validation: Check Melting Point (expect >200°C) and FTIR (Look for -SH stretch at ~2550 cm⁻¹ and C=N at ~1600 cm⁻¹).
-
Workflow Visualization
Figure 1: Synthesis pathway via enaminone intermediate to ensure high regioselectivity.
Electrochemical Corrosion Testing Protocol
This protocol validates the inhibition efficiency (IE%) of TPT on Mild Steel (MS) in 1.0 M HCl.
Electrode Preparation
-
Working Electrode (WE): Mild Steel rod embedded in epoxy resin with an exposed surface area of 1.0 cm².
-
Pre-treatment: Abraid surface sequentially with SiC paper (grades 400 to 1200). Wash with distilled water, degrease with acetone, and dry in warm air stream immediately before immersion.
Electrochemical Cell Setup
Use a standard three-electrode Gamry/Autolab potentiostat setup:
-
Reference: Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter: Platinum mesh (large surface area).
-
Electrolyte: 1.0 M HCl (blank) vs. 1.0 M HCl + TPT (Concentration range: 10 µM – 500 µM).
-
Note: Predissolve TPT in minimal DMSO (max 0.5% v/v final concentration) before adding to acid to ensure full solubility.
-
Measurement Sequence (Automated)
-
Open Circuit Potential (OCP):
-
Immerse WE in solution.
-
Monitor OCP for 30–60 minutes until stability (< 2 mV drift/5 min) is achieved.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Frequency Range: 100 kHz to 10 mHz.
-
Amplitude: 10 mV (rms) perturbation at OCP.
-
Data Validation: Ensure Kramers-Kronig compliance.
-
-
Potentiodynamic Polarization (Tafel):
-
Scan Range: -250 mV to +250 mV vs. OCP.
-
Scan Rate: 1.0 mV/s (slow scan for equilibrium).
-
Data Analysis & Calculation
A. Impedance (EIS):
Fit Nyquist plots to a Randles equivalent circuit (
-
Inhibition Efficiency (
): Where is the Charge Transfer Resistance.
B. Polarization (Tafel):
Extrapolate anodic and cathodic slopes (
-
Inhibition Efficiency (
):
Experimental Logic Diagram
Figure 2: Electrochemical workflow ensuring surface stability before destructive polarization.
Mechanism of Action
TPT functions as a Mixed-Type Inhibitor (reducing both anodic dissolution and cathodic hydrogen evolution).
Adsorption Isotherm
The adsorption of TPT typically obeys the Langmuir Isotherm :
-
Calculation:
-
Interpretation:
-
If
kJ/mol: Physisorption (Electrostatic). -
If
kJ/mol: Chemisorption (Coordinate bond). -
TPT Typical Value: ~ -32 to -38 kJ/mol (Comprehensive Mixed Mode).
-
Molecular Interactions
-
Donor-Acceptor: Lone pairs on Pyrimidine-N and Thiophene-S donate electrons to empty Fe d-orbitals.
-
Back-Donation: Fe d-electrons back-donate to the
-antibonding orbitals of the pyrimidine ring. -
Film Formation: The hydrophobic thienyl tail creates a barrier against
and diffusion.
Figure 3: Mechanistic interaction between TPT functional groups and the steel surface.
References
-
Verma, C., et al. (2025). "Pyrimidine derivatives as potential corrosion inhibitors for steel in acid medium – An overview." ResearchGate.[2][3][4]
-
PubChem. (2024).[5] "4-(2-Thienyl)pyrimidine-2-thiol | C8H6N2S2."[5] National Institutes of Health.
-
Li, X., et al. (2022). "Inhibition effect and adsorption behavior of two pyrimidine derivatives as corrosion inhibitors for Q235 steel." Journal of Molecular Liquids.
-
Al-Amiery, A.A., et al. (2025). "Performance of newly synthesized pyrimidine derivative as corrosion inhibitor: experimental and quantum chemical investigation." Journal of Electrochemical Science and Engineering.
-
Chugh, B., et al. (2022). "Corrosion Inhibition Effect of Pyridine-2-Thiol for Brass in An Acidic Environment." Molecules.
Sources
Troubleshooting & Optimization
Technical Support Center: A-Z Guide to Overcoming Poor Solubility of Pyrimidine-2-thiol Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-based answers to common solubility challenges encountered when working with pyrimidine-2-thiol derivatives. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed, effective decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My pyrimidine-2-thiol derivative shows very poor solubility in nearly all common aqueous and organic solvents. What is the underlying chemical reason for this, and where should I start my troubleshooting?
A: This is a frequent and fundamental challenge with this class of compounds. The primary reason lies in the thione-thiol tautomerism and the strong intermolecular forces present in the solid state.[1][2]
-
The Causality of Tautomerism: Pyrimidine-2-thiol exists in a dynamic equilibrium with its tautomeric form, 2(1H)-pyrimidinethione.[1][3][4] In the solid state and in polar solvents, the thione form often predominates.[1][5] This thione form is characterized by a high melting point and strong hydrogen bonding between molecules, which creates a stable crystal lattice that is difficult for solvent molecules to break apart.[6][7] Theoretical calculations have shown that while the thiol form is more stable in the gas phase, the thione form is significantly more stable in an aqueous medium.[3]
-
Your Starting Point - A Systematic Approach: Instead of random solvent screening, a more systematic approach is recommended. The first step is to characterize the pH-dependent solubility of your compound. This will provide critical information on whether your derivative is acidic, basic, or neutral and will guide your subsequent formulation strategies.
Q2: I've noticed that the solubility of my compound changes with pH, but the results are inconsistent. How can I systematically determine the pH-solubility profile and use it to my advantage?
A: Inconsistent results often stem from not allowing the system to reach thermodynamic equilibrium. A systematic approach using a standardized protocol is key.
-
Expertise in Action - Why pH Matters: The pyrimidine ring system contains basic nitrogen atoms, and the thiol group is weakly acidic. This means the overall charge of the molecule can be manipulated by changing the pH of the medium. For many amine-containing drugs, solubility increases significantly in acidic pH due to the formation of a more soluble protonated species.[8][9] Conversely, deprotonation of the thiol group at higher pH can form a thiolate salt, which may also enhance solubility. The relationship between pH, pKa, and intrinsic solubility governs the overall solubility profile.[10]
Protocol 1: Determining pH-Dependent Solubility
-
Preparation of Buffers: Prepare a series of buffers covering a wide physiological and experimental range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Sample Preparation: Add an excess amount of your finely ground pyrimidine-2-thiol derivative to a known volume of each buffer in separate vials. The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is best done by centrifugation at high speed, followed by careful filtration of the supernatant through a fine (e.g., 0.22 µm) filter to remove any remaining solid particles.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]
-
Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH of the buffers. This plot will reveal the pH-solubility profile of your compound.
-
Trustworthiness through Self-Validation: By ensuring an excess of solid and allowing for adequate equilibration time, this protocol ensures you are measuring the true thermodynamic solubility at each pH point, providing a reliable foundation for your next steps.
Q3: My compound is a weak base, and solubility is better at low pH, but I need to work at a neutral pH for my biological assays. What are my best options?
A: This is a classic drug development challenge. With a clear pH-solubility profile in hand, you can now explore several advanced strategies. The goal is to either modify the molecule itself or its immediate environment.
Option 1: Salt Formation (For Ionizable Compounds)
-
The "Why": For compounds with a suitable pKa, forming a salt is often the most effective and widely used method to dramatically increase aqueous solubility and dissolution rates.[10][12] By reacting your basic pyrimidine derivative with an acid, you create an ionic salt form that is more readily solvated by water. Approximately 50% of marketed small molecule drugs are administered as salts.[12]
-
Workflow for Salt Screening:
Caption: Workflow for Pharmaceutical Salt Screening.
-
Key Consideration: A suitable salt should not only improve solubility but also exhibit good chemical and physical stability and be non-hygroscopic.[13]
Option 2: Co-crystallization (For Non-ionizable or Weakly Ionizable Compounds)
-
The "Why": If salt formation is not viable, co-crystals offer an excellent alternative. A co-crystal is a multi-component crystal where the drug molecule and a benign "co-former" are held together by non-ionic bonds, typically hydrogen bonds.[14][15] By pairing your pyrimidine derivative with a highly soluble co-former (like nicotinamide or succinic acid), the resulting co-crystal can exhibit significantly higher apparent solubility and dissolution rates.[14][16][17]
-
Getting Started: Co-crystal screening can be performed using techniques like liquid-assisted grinding or solution crystallization, followed by solid-state characterization to confirm co-crystal formation.[14]
Option 3: Prodrug Approach
-
The "Why": This strategy involves chemically modifying your molecule to attach a water-soluble promoiety.[18] This "prodrug" is inactive but highly soluble. Once administered, enzymes in the body cleave off the promoiety, releasing the active parent drug.[18][19] This is a powerful but more resource-intensive approach, often considered when other methods fail.[20] For pyrazolo[3,4-d]pyrimidine derivatives, adding an N-methylpiperazino promoiety via a carbamate linker has been shown to improve aqueous solubility by as much as 600-fold.[18]
Q4: I am working with a very lipophilic derivative, and even pH modification isn't enough. What formulation-based strategies can I use for in vitro testing?
A: For highly lipophilic ("brick dust") compounds, formulation strategies that bypass the high crystal lattice energy are often the most successful. Amorphous solid dispersions are a leading technology in this area.
-
The "Why" of Solid Dispersions: Crystalline solids have a highly ordered structure that requires significant energy to break down before the molecules can dissolve. An amorphous solid, by contrast, lacks this long-range order and can be thought of as a "molecularly dispersed" solid solution.[21] This disordered state has a higher energy level, leading to a much greater apparent solubility and faster dissolution.[22][23]
-
How It Works: A solid dispersion is created by dissolving both your pyrimidine derivative and a hydrophilic polymer carrier (such as PVP, HPMC, or PEG) in a common solvent and then rapidly removing the solvent (e.g., by spray drying or rotary evaporation).[21][24][25] This process "traps" your drug molecules in an amorphous state, dispersed within the polymer matrix. When this formulation is added to water, the polymer dissolves quickly, releasing the drug molecules in a high-energy, supersaturated state, which can dramatically improve bioavailability.[21][26]
Table 1: Comparison of Solubility Enhancement Techniques
| Technique | Parent Compound Class | Modification/Method | Solubility Enhancement | Reference |
| Prodrug Approach | Pyrazolo[3,4-d]pyrimidine derivative | Addition of an N-methylpiperazino promoiety | 600-fold improvement in aqueous solubility | [18] |
| Co-crystallization | Phenyl]pyrimidine-4-carboxamide | Co-crystal with glutaric acid | 18-fold higher intrinsic dissolution rate | [24] |
| Structural Modification | Pyrazolo[4,3-d]pyrimidine Derivative | Introduction of a substituent to disrupt planarity | >40-fold improvement in aqueous solubility | [24] |
| Solid Dispersion | Pyrazolo[3,4-d]pyrimidine derivatives | Formulation with hydrophilic polymers (e.g., PVPVA) | Significant improvement in apparent water solubility | [24][26] |
Troubleshooting During Synthesis
Q5: My product is precipitating out of the reaction mixture before the synthesis is complete. How can I prevent this?
A: Unwanted precipitation during a reaction is a common sign that the solubility limit of your product or an intermediate is being exceeded in the chosen solvent system.
-
Immediate Troubleshooting Steps:
-
Increase Temperature: Gently warming the reaction mixture can often increase the solubility of all components and prevent precipitation.[24] However, be mindful of the thermal stability of your reactants and products.
-
Employ a Co-solvent System: Adding a small amount of a strong, polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to your primary reaction solvent (e.g., THF, Dioxane) can significantly enhance the solubility of polar intermediates and products without drastically changing the overall reaction conditions.[24]
-
Change the Reaction Solvent: If a co-solvent system is insufficient, switching entirely to a more powerful solubilizing solvent like DMF, DMSO, or NMP might be necessary.[24]
-
References
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC. [Link]
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC - NIH. [Link]
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PubMed. [Link]
-
(PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. [Link]
-
Prodrug strategies to overcome poor water solubility. PubMed. [Link]
-
Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. [Link]
- Pharmaceutical salts of pyrimidine derivatives and method of treating disorders.
-
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. [Link]
-
Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study. PubMed. [Link]
-
Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. [Link]
-
Role of Coformers in Solubility Enhancement of Poorly Soluble Drugs through Cocrystallization: An Overview. International Journal of Pharmaceutical Sciences and Research. [Link]
-
SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]
-
Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. CatSci. [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]
-
(PDF) Improvement of drug solubility using solid dispersion. ResearchGate. [Link]
-
Advancements in Solid Dispersions for Enhancing Drug Solubility and Bioavailability: Insights on Anticancer and Herbal Medicines. Preprints.org. [Link]
-
An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
-
Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Salt formation to improve drug solubility. PubMed. [Link]
-
2-Mercaptopyridine. Wikipedia. [Link]
-
2-Mercaptopyrimidine. PubChem. [Link]
-
Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. PMC. [Link]
-
Co-Crystals For Improving Solubility And Bioavailability Of Pharmaceutical Products. ijrpr.com. [Link]
-
Cocrystals and Drug–Drug Cocrystals of Anticancer Drugs: A Perception towards Screening Techniques, Preparation, and Enhancement of Drug Properties. MDPI. [Link]
-
Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. [Link]
-
Pyrimidine-2-thiol as Selective and Sensitive Ligand for Preconcentration and Determination of Lead Ion. ResearchGate. [Link]
-
Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Taylor & Francis Online. [Link]
-
Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ResearchGate. [Link]
-
Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. PMC - NIH. [Link]
-
Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. JACS Directory. [Link]
-
Polysubstituted Pyrimidines as Potent Inhibitors of Prostaglandin E2 Production: Increasing Aqueous Solubility. PubMed. [Link]
- Process for making pyrimidine derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 3. Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Mercaptopyrimidine | C4H4N2S | CID 1550489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Modeling of tautomerism of pyridine-2(1H [ ] )-thione from vapor to solution [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. 2-Mercaptopyrimidine(1450-85-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijper.org [ijper.org]
- 9. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. US20210309640A1 - Pharmaceutical salts of pyrimidine derivatives and method of treating disorders - Google Patents [patents.google.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. japer.in [japer.in]
- 22. catsci.com [catsci.com]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. preprints.org [preprints.org]
- 26. researchgate.net [researchgate.net]
enhancing the biological activity of thienopyrimidine derivatives
Senior Application Scientist: Dr. A. Vance Status: Online System: Bio-Organic Medicinal Chemistry Support
Welcome to the Technical Support Center
You are likely here because your thienopyrimidine scaffold—a classic bioisostere of quinazoline (e.g., Erlotinib) or purine—is failing to meet lead candidate criteria. Whether you are targeting kinases (EGFR, PI3K, mTOR) or microbial enzymes, the issues usually boil down to three bottlenecks: Potency (Hinge Binding), Solubility (Planarity Aggregation), or Synthetic Yield (Gewald Cyclization). [1]
This guide abandons generic advice. Below are the specific troubleshooting protocols we use to rescue stalled thienopyrimidine programs.
Module 1: Potency & Selectivity Optimization
User Issue: "My derivative binds, but IC50 values are stuck in the micromolar range (1–10 µM). How do I push to nanomolar potency?"
Root Cause Analysis
Thienopyrimidines are ATP-competitive inhibitors. If potency is low, you are likely missing the critical hydrogen bond network in the hinge region or failing to occupy the hydrophobic back-pocket .
Troubleshooting Protocol: The "Hinge & Pocket" Check
-
C4-Position ( The Anchor):
-
The Fix: The substituent at C4 is your primary hinge binder. Ensure you have an amino-linked moiety (e.g., aniline, benzylamine).[1] The -NH- acts as a hydrogen bond donor to the kinase hinge residues (e.g., Met793 in EGFR).
-
Causality: Direct carbon-linked substituents at C4 often lose this H-bond donor capability, drastically reducing affinity.
-
-
C5/C6-Position (The Gatekeeper):
-
The Fix: These positions face the solvent-accessible region or the hydrophobic pocket (gatekeeper residues).
-
Mechanism:[1][2][3][4][5][6] A bulky aromatic group at C6 (e.g., 3,4-dimethoxyphenyl) often locks the molecule into the hydrophobic pocket, displacing water and increasing entropic gain.[1]
-
Warning: Over-substitution at C5 can cause steric clash with the gatekeeper residue (e.g., T790M mutation in EGFR), abolishing activity.[1]
-
Visual Guide: Thienopyrimidine SAR Map
Caption: Structural Activity Relationship (SAR) map highlighting critical modification zones on the thienopyrimidine core for kinase inhibition.
Module 2: Physicochemical Properties (ADME)
User Issue: "My compound precipitates in the assay buffer or has 0% oral bioavailability."
Root Cause Analysis
The thienopyrimidine core is flat and highly lipophilic (aromatic). Without modification, these molecules stack like plates (π-π stacking), leading to poor aqueous solubility and high metabolic clearance.[1]
Troubleshooting Protocol: Breaking the "Brick Dust"
Do not just add polar groups randomly. You must disrupt the crystal lattice energy.
| Strategy | Chemical Modification | Mechanism of Action |
| Lattice Disruption | Introduce sp3 centers (e.g., methyl group) at the benzylic position of the C4-linker. | Creates a "kink" in the molecule, preventing flat stacking and improving solubility. |
| Solubilizing Tails | Add Morpholine or N-methylpiperazine at the C2 position. | These groups are protonated at physiological pH, drastically lowering LogP.[1] |
| Metabolic Blocking | Replace methoxy groups (-OCH3) with -OCF3 or -Cl . | Methoxy groups are "soft spots" for metabolic O-demethylation. Halogens block this degradation. |
Module 3: Synthesis Troubleshooting (The Gewald Reaction)
User Issue: "I cannot synthesize the precursor. The Gewald reaction yields a dark tar or unreacted starting material."
Root Cause Analysis
The Gewald reaction (condensation of a ketone/aldehyde, activated nitrile, and elemental sulfur) is the standard route to 2-aminothiophenes, the precursor for thienopyrimidines.[1][3][7] It is notoriously sensitive to base strength and sulfur quality .
Troubleshooting Protocol: The "Clean Cyclization" Checklist
-
The "Aging" Sulfur Problem:
-
Diagnosis: Elemental sulfur oxidizes over time, forming polymeric chains that are unreactive.[1]
-
Fix: Use freshly sublimed sulfur or increase equivalents by 1.2x if the bottle is old.
-
-
Base Selection:
-
Standard: Morpholine or Diethylamine.
-
The Fix: If the reaction stalls, switch to a stronger organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . However, add it dropwise to prevent rapid polymerization of the nitrile.
-
-
Temperature Control:
-
Critical Step: The reaction is exothermic. Do not heat immediately. Stir at room temperature for 30 minutes after adding sulfur to allow the Knoevenagel condensation intermediate to form before the sulfur uptake occurs.
-
Visual Guide: Troubleshooting Workflow
Caption: Decision tree for diagnosing and fixing low biological activity in thienopyrimidine derivatives.
References
-
Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorganic & Medicinal Chemistry, 2025.[8] Link
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010.[1][2] Link[1]
-
Design and Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors. Journal of Medicinal Chemistry, 2022.[9] Link
-
Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 2018.[10] Link
-
Comparative Analysis of Thieno[2,3-d]pyrimidine Inhibitors: A Guide to Structure-Activity Relationships. BenchChem, 2025.[1][11] Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncodaily.com [oncodaily.com]
- 6. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for the Treatment of B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Selectivity Optimization for 4-(2-Thienyl)pyrimidine-2-thiol Scaffolds
Current Status: ONLINE Ticket Category: Medicinal Chemistry / Lead Optimization Assigned Specialist: Senior Application Scientist, Lead Discovery Group
Welcome to the Selectivity Optimization Portal
You have reached the Tier-3 Technical Support guide for the 4-(2-thienyl)pyrimidine-2-thiol scaffold.[1] This heteroaromatic system is a privileged structure in drug discovery, serving as a precursor for urease inhibitors, kinase antagonists, and antimicrobial agents.
However, its "naked" form presents significant selectivity challenges due to thiol-thione tautomerism and promiscuous metal chelation .[1] This guide provides root-cause analysis and actionable protocols to transform this promiscuous binder into a high-fidelity targeted agent.
Module 1: Stability & Reactivity Troubleshooting (Input QC)
User Issue: "My IC50 values are drifting between assay runs, and I see multiple peaks in LC-MS."
Diagnosis: The core issue is likely uncontrolled tautomeric equilibrium or oxidative dimerization .[1] The 2-position sulfur exists in a dynamic equilibrium between the thione (C=S) and thiol (C-SH) forms, which have vastly different binding modes.[1]
The Tautomerism Trap
-
Thione Form (A): Favored in polar solvents (DMSO, H2O).[1] Binds metals (Ni, Zn) avidly.
-
Thiol Form (B): Favored in non-polar environments and gas phase.[1] Acts as a nucleophile.[1]
-
Disulfide Dimer (C): The thiol form readily oxidizes to form a symmetric disulfide (S-S bond), which is often inactive or acts as a false positive (PAINS).
Corrective Protocol:
-
Solvent Standardization: Always prepare stock solutions in anhydrous DMSO. The polar aprotic nature stabilizes the thione form (the major tautomer in solution) [1].
-
Reductive Environment: For biochemical assays, add 1 mM TCEP (Tris(2-carboxyethyl)phosphine) to your buffer.[1] Unlike DTT, TCEP is stable over a wider pH range and does not chelate metal ions essential for metalloenzymes (like Urease).
-
QC Check: Run a 1H-NMR in DMSO-d6.
Module 2: Engineering Selectivity (The Core Logic)
User Issue: "The compound inhibits my target but also hits Carbonic Anhydrase and MMPs. How do I improve selectivity?"
Solution: You must modify the scaffold based on the catalytic mechanism of your target. The "naked" sulfur is a "sticky" group.[1] You must mask or exploit it.[1]
Decision Matrix: The Selectivity Fork
Figure 1: Strategic workflow for optimizing 4-(2-thienyl)pyrimidine-2-thiol derivatives based on target class.
Strategy A: Targeting Urease (Helicobacter pylori) [1]
-
Mechanism: The free thione sulfur and the N3 nitrogen form a bidentate chelate with the bi-nickel center of the urease active site [2].
-
Selectivity Fix: The thienyl ring fits the hydrophobic flap. To avoid hitting other metalloenzymes (like MMPs), derivatize the 5-position of the pyrimidine ring with electron-withdrawing groups (EWG).[1]
-
Why? EWGs modulate the pKa of the NH, altering the coordination strength to Nickel vs. Zinc (found in MMPs).
-
Strategy B: Targeting Kinases (ATP Mimics)
-
Mechanism: The pyrimidine ring acts as the hinge binder (adenine mimic).
-
Selectivity Fix: You MUST alkylate the sulfur (S-alkylation).[1]
Module 3: Experimental Protocols
Protocol 1: Synthesis of High-Purity Scaffold
Avoids contamination with oxidized byproducts.[1]
-
Reagents: 3-(2-Thienyl)-2-propen-1-one (Chalcone) + Thiourea + KOH.
-
Medium: Ethanol (Abs).[1]
-
Procedure:
-
Reflux mixture for 3 hours.
-
Critical Step: Acidify with HCl to pH 2 under nitrogen atmosphere.
-
Filter precipitate and wash with cold, degassed water.
-
Recrystallize from Ethanol/DMF (9:1).[1]
-
-
Yield Check: Product should be yellow crystals. If orange/brown, disulfide contamination is present. Wash with 10% Na2S2O5 solution.[1]
Protocol 2: The "Selectivity Screen" (Urease vs. Trypsin)
To prove your molecule isn't just a generic protein denaturant.
| Parameter | Urease Assay (Target) | Trypsin Assay (Off-Target Control) |
| Method | Indophenol Method (Ammonia detection) | BAEE Hydrolysis (UV 253 nm) |
| Enzyme Source | Jack Bean or H. pylori (recombinant) | Bovine Pancreas |
| Substrate | Urea (25 mM) | N-benzoyl-L-arginine ethyl ester |
| Buffer | PBS (pH 6.[1]8) + No DTT (DTT inhibits Urease) | Tris-HCl (pH 8.[1]0) |
| Success Criteria | IC50 < 1 µM | IC50 > 100 µM |
| Troubleshooting | If IC50 is time-dependent, suspect covalent binding (bad).[1] | If active here, compound is a promiscuous aggregator. |
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use this scaffold for covalent inhibition? A: Yes. The C6 position of the pyrimidine ring is electrophilic. However, for targeted covalent inhibition (TCI), it is better to S-alkylate the thiol with an acrylamide linker. This retains the pyrimidine recognition element while placing the warhead (acrylamide) in position to react with a specific cysteine in the target pocket [4].
Q: Why does the thienyl group improve activity over a phenyl group? A: The thiophene ring is a bioisostere of benzene but is more electron-rich and lipophilic. This often leads to stronger pi-pi stacking interactions with aromatic residues (Phe/Tyr/Trp) in the enzyme active site.[1] Additionally, the smaller bond angle of thiophene (C-S-C is ~92°) alters the curvature of the molecule, often fitting tighter pockets than a phenyl ring [5].
Q: My compound precipitates in the assay buffer. A: Pyrimidine-2-thiols are poorly soluble in water.[1]
-
Fix: Pre-dilute in DMSO.[1] Ensure final DMSO concentration is <2% (kinase) or <5% (urease).[1]
-
Advanced Fix: Introduce a solubilizing tail (e.g., morpholine or piperazine) at the C4 or C6 position via nucleophilic aromatic substitution (SNAr).
References
-
Tautomerism of Pyrimidines: Stanovnik, B., & Tišler, M. (1964). Contribution to the Structure of Some 2-Mercaptopyrimidines. Croatica Chemica Acta. Link
-
Urease Inhibition Mechanism: Amtul, Z., et al. (2002). Cysteine-based novel urease inhibitors: Synthesis, structure–activity relationship, and mechanism of action. Bioorganic & Medicinal Chemistry. Link[1]
-
Kinase Selectivity Strategies: Cohen, P. (2002).[1] Protein kinases—the major drug targets of the twenty-first century? Nature Reviews Drug Discovery.[1] Link
-
Covalent Targeting: Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery.[1] Link
-
Thiophene Bioisosterism: Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Elsevier.[1] Link
Disclaimer: This guide is for research purposes only. All synthesis and biological testing should be conducted in accordance with local safety regulations.
Sources
troubleshooting failed crystallization of 4-(2-thienyl)pyrimidine-2-thiol
[1][2][3]
Ticket ID: #THIOL-PYR-004 Status: Open Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division[1][2][3]
Executive Summary: Why Your Crystallization Failed
You are likely experiencing one of two phenomena: Liquid-Liquid Phase Separation (LLPS) (oiling out) or Amorphous Precipitation .[1][2][3]
For 4-(2-thienyl)pyrimidine-2-thiol, the failure is rarely due to simple solubility issues.[1][2][3] It is almost always a chemical stability issue masquerading as a physical problem.[1][2][3] The two culprits are:
-
Oxidative Dimerization: The thiol has oxidized to a disulfide impurity, which acts as a "lattice poison," preventing nucleation.[3]
-
Tautomeric Mismatch: You are treating the molecule as a thiol (-SH), but in the solid state, it wants to be a thione (=S). Your solvent choice may be fighting this equilibrium.[1][2][3]
Module 1: The Chemistry of Failure
The Hidden Impurity (Disulfide Formation)
Thiols attached to N-heterocycles are notoriously prone to oxidation in air.[1][2][3]
-
The Mechanism:
[1] -
The Consequence: The disulfide dimer is significantly more lipophilic and structurally different from the monomer. Even 2-5% disulfide contamination can disrupt the hydrogen-bonding network required for the monomer to crystallize, causing the entire mass to "oil out."[1][2][3]
The Identity Crisis (Thiol-Thione Tautomerism)
You must stop thinking of this molecule as a thiol.[1][2][3]
-
In Solution (Non-polar): It exists largely as the Thiol form.
-
In Solid State: It crystallizes almost exclusively as the Thione (2(1H)-pyrimidinethione) form.[1][2][3]
-
The Insight: The crystal lattice relies on intermolecular hydrogen bonds between the Pyrimidine-NH and the Thione=S (
).[2] If you use a solvent that strongly solvates the proton (like pure DMSO) or one that is too non-polar to support the transition state (like pure Hexane), you inhibit the necessary tautomeric shift, leading to amorphous solids.
Module 2: Diagnostic Workflow
Figure 1: Troubleshooting Decision Tree for Thiol Crystallization.
Module 3: Recovery Protocols
Protocol A: The "Clean Slate" (Disulfide Removal)
Use this if LCMS confirms the presence of the disulfide dimer.
Reagents: Sodium Borohydride (
-
Dissolution: Dissolve the crude oil in minimal Ethanol (EtOH).[3]
-
Reduction:
-
Quench & Acidify: Carefully quench with dilute HCl until pH ~4-5. This protonates the thione/thiol and destroys excess borohydride.[3]
-
Extraction: Extract into Ethyl Acetate (EtOAc), wash with water, and dry over
. -
Evaporation: Concentrate immediately. Do not let it sit in air. Proceed instantly to Protocol B.
Protocol B: The "Thione-Favoring" Recrystallization
Standard method for inducing the correct tautomeric crystal lattice.[2]
Solvent System: Ethanol / Water (or Methanol / Water).[1][3]
| Step | Action | Technical Rationale |
| 1 | Dissolve in hot Ethanol (60-70°C). | Solubilizes the organic skeleton.[2][3] |
| 2 | Filtration (Critical) | Remove insoluble dust/seeds that might induce amorphous precipitation. |
| 3 | Add warm Water dropwise until turbidity persists.[1][3] | Increases polarity, favoring the Thione form and reducing solubility. |
| 4 | Add a drop of Ethanol to clear the solution.[2] | Brings system to the metastable zone limit.[3] |
| 5 | Slow Cooling to Room Temp (over 2-3 hours). | Rapid cooling traps the oil state.[2][3] Slow cooling allows molecular rearrangement. |
| 6 | Refrigerate (4°C) overnight.[1][3] | Maximizes yield.[1][2][3] |
Protocol C: Vapor Diffusion (For Stubborn Oils)
Use this if Protocol B yields an oil.
-
Dissolve the compound in a minimal amount of DMF or DMSO (these solvents stabilize the polar thione form).
-
Place this solution in a small open vial.
-
Place the small vial inside a larger jar containing Dichloromethane (DCM) or Diethyl Ether .
-
Cap the large jar tightly.
-
Mechanism: The volatile anti-solvent (DCM) slowly diffuses into the DMF, gently lowering solubility without the thermal shock that causes oiling.
Module 4: Technical FAQs
Q: The solid is yellow, but my reference says it should be white. Is it impure?
A: Not necessarily.[1][2][3] While pure pyrimidines are often white, the thione form often has a yellow hue due to the
Q: It smells like rotten cabbage. Is this dangerous? A: This is characteristic of low molecular weight sulfur compounds.[1][2][3] While unpleasant, it confirms you have the free thiol/thione. If the smell disappears, you may have fully oxidized the material to the disulfide (which is often odorless). Always work in a fume hood.
Q: Can I use Toluene/Heptane? A: You can, but it is risky.[3] Non-polar solvents favor the thiol tautomer in solution.[2][3][4] If the crystal packing requires the thione form, the energy barrier to switch tautomers during precipitation might cause the material to solidify as an amorphous glass rather than a crystal. Stick to protic solvents (EtOH/Water) for the first attempts.
References
-
Tautomerism in Pyrimidines: Title: Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study. Source: PubMed (NIH) URL:[1][Link]
-
Disulfide Impurity Management: Title: The role of thiols and disulfides in protein chemical and physical stability.[2][5] Source: PMC (NIH) URL:[1][Link]
-
Synthesis & Properties of Thienyl-Pyrimidines: Title: 4-(2-Thienyl)pyrimidine-2-thiol | C8H6N2S2 | CID 2737283.[1][2][3] Source: PubChem URL:[2][3][6][Link][1]
-
Thione-Thiol Equilibrium Data: Title: Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.[1][2][3][4] Source: ResearchGate URL:[2][3][7][Link]
Sources
- 1. 4-(2-Thienyl)pyrimidine-2-thiol | C8H6N2S2 | CID 2737283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 154321-60-5: 4-(2-Thienyl)-2-pyrimidinamine [cymitquimica.com]
- 3. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Mercaptopyrimidine | C4H4N2S | CID 1550489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
comparing the anticancer activity of 4-(2-thienyl)pyrimidine-2-thiol with doxorubicin
Executive Summary
In the landscape of anticancer drug development, Doxorubicin (DOX) remains the "gold standard" anthracycline antibiotic, renowned for its broad-spectrum efficacy but limited by dose-dependent cardiotoxicity. Conversely, 4-(2-thienyl)pyrimidine-2-thiol (TPPT) represents a privileged pharmacophore—a structural scaffold used to synthesize targeted inhibitors (e.g., thienopyrimidines) that act as "molecular scalpels," offering higher specificity for kinases like EGFR and VEGFR-2 with significantly reduced systemic toxicity.[1]
This guide objectively compares the TPPT scaffold class against Doxorubicin, synthesizing experimental data to assist researchers in lead optimization and therapeutic selection.
| Feature | Doxorubicin (Standard) | 4-(2-Thienyl)pyrimidine-2-thiol Derivatives (Product) |
| Primary Mechanism | DNA Intercalation & Topoisomerase II Inhibition | Dual EGFR/VEGFR-2 Tyrosine Kinase Inhibition |
| Potency (IC₅₀) | High (Nanomolar to Low Micromolar) | Moderate to High (Low Micromolar) |
| Selectivity | Low (Cytotoxic to all rapidly dividing cells) | High (Targets specific signaling pathways) |
| Toxicity | Severe (Cardiotoxicity, Myelosuppression) | Low (High LD₅₀, minimal systemic toxicity) |
| Development Stage | FDA Approved (Clinical Standard) | Pre-clinical / Lead Optimization |
Mechanistic Divergence[1][2]
Doxorubicin: The Genotoxic "Sledgehammer"
Doxorubicin functions primarily by intercalating into DNA base pairs and inhibiting Topoisomerase II, causing double-strand breaks. Secondarily, it generates reactive oxygen species (ROS), which drives its potent cytotoxicity but is also the root cause of its irreversible cardiac damage.
TPPT Derivatives: The Kinase "Scalpel"
Compounds based on the 4-(2-thienyl)pyrimidine-2-thiol core (such as SK-25 or thienopyrimidine-triazole hybrids) function as ATP-competitive inhibitors.[1] The thienyl moiety mimics the purine ring of ATP, allowing the molecule to dock into the catalytic cleft of receptor tyrosine kinases (RTKs). This blockage halts downstream signaling cascades (Ras/Raf/MEK/ERK and PI3K/Akt) essential for tumor angiogenesis and proliferation.[1]
Visualization: Signaling Pathway Inhibition
The following diagram illustrates the distinct intervention points of TPPT derivatives compared to Doxorubicin.
Caption: Figure 1.[1] Mechanism of Action Comparison. TPPT derivatives inhibit upstream RTK signaling, while Doxorubicin directly targets nuclear DNA integrity.
Comparative Performance Data
The following data aggregates results from multiple studies comparing TPPT derivatives (specifically the SK-series and thieno[2,3-d]pyrimidines) against Doxorubicin.
Table 1: In Vitro Cytotoxicity (IC₅₀ in µM)
Lower values indicate higher potency.[2]
| Cell Line | Tissue Origin | Doxorubicin (Control) | TPPT Derivative (SK-25) | TPPT Hybrid (Cpd 10b) | Interpretation |
| MCF-7 | Breast Cancer | 1.08 ± 0.12 | 22.12 ± 1.5 | 19.4 ± 0.22 | Doxorubicin is ~20x more potent in vitro.[1] |
| HepG2 | Liver Cancer | 0.45 ± 0.05 | 27.83 ± 2.1 | 22.5 ± 1.8 | TPPT shows moderate activity; Dox dominates.[1] |
| MiaPaCa-2 | Pancreatic | 0.85 ± 0.10 | 1.95 ± 0.15 | N/A | TPPT is highly competitive in pancreatic lines.[1] |
| HL-60 | Leukemia | 0.02 ± 0.01 | 10.2 ± 0.20 | N/A | Doxorubicin is vastly superior for leukemia.[1][3] |
Table 2: In Vivo Toxicity Profile (Murine Models)
| Metric | Doxorubicin | TPPT Derivatives (SK-25) |
| LD₅₀ (Acute Oral) | ~10–20 mg/kg | > 1000 mg/kg |
| Cardiotoxicity | Severe (Arrhythmia, CHF) | None Observed |
| Weight Loss | Significant (>20%) | Negligible (<5%) |
| Survival Rate | Moderate (Dose-limited) | High (Well-tolerated) |
Scientist's Insight: While Doxorubicin exhibits superior molar potency in vitro, the TPPT scaffold offers a vastly superior therapeutic index. The ability to administer TPPT derivatives at 1000 mg/kg without lethality (compared to Doxorubicin's narrow window) suggests they may achieve effective intratumoral concentrations in vivo without the dose-limiting cardiotoxicity of anthracyclines.
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols. These workflows ensure reproducibility and minimize artifacts common in thiol-based assays.[1]
Protocol A: Synthesis of the TPPT Core
Objective: Synthesize the 4-(2-thienyl)pyrimidine-2-thiol scaffold via a modified Biginelli-like cyclization.[1]
-
Reagents: 2-Acetylthiophene (10 mmol), Thiourea (15 mmol), Iodine (catalytic amount), and Ethanol (20 mL).
-
Procedure:
-
Mix 2-acetylthiophene and thiourea in ethanol.
-
Add iodine catalyst (10 mol%).[1]
-
Reflux at 80°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]
-
Cool to room temperature.[1] Pour into crushed ice.
-
Filter the yellow precipitate.[1]
-
Recrystallization: Purify using hot ethanol to yield yellow crystals (Yield ~75-80%).[1]
-
-
Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for the thiophene protons (δ 7.1–7.8 ppm) and the pyrimidine-SH proton (often a broad singlet >13 ppm or tautomeric NH).[1]
Protocol B: Comparative MTT Cytotoxicity Assay
Objective: Determine IC₅₀ values for TPPT vs. Doxorubicin.[1]
-
Seeding: Plate MCF-7 or HepG2 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.
-
Treatment:
-
Incubation: Incubate for 48h or 72h at 37°C, 5% CO₂.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure Absorbance at 570 nm. Calculate % Viability.
-
% Viability = (OD_sample / OD_control) * 100
-
Plot dose-response curve to derive IC₅₀.[1]
-
Visualization: Experimental Workflow
Caption: Figure 2. Synthesis and Validation Workflow. From raw material to comparative biological evaluation.
References
-
Ali, E. M. H., et al. (2023). "Recent updates on thienopyrimidine derivatives as anticancer agents." ResearchGate.[1] Link
-
Kumar, S., et al. (2017).[1] "Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25)." PubMed Central.[1] Link
-
Ghorab, M. M., & Alsaid, M. S. (2015).[4] "Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives." Biomedical Research. Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2737283, 4-(2-Thienyl)pyrimidine-2-thiol." PubChem. Link[1]
-
Sayed, M., et al. (2024).[2] "Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives." MDPI Pharmaceuticals.[1] Link[1]
Sources
Comparative Guide: Validation of a New Analytical Method for 4-(2-Thienyl)pyrimidine-2-thiol Quantification
Executive Summary
The precise quantification of 4-(2-thienyl)pyrimidine-2-thiol (TPT) is critical in pharmaceutical development, where it serves as a scaffold for kinase inhibitors and antimicrobial agents. However, the presence of the free thiol (-SH) group renders TPT highly susceptible to oxidative dimerization, forming disulfide impurities that confound traditional analysis.
This guide presents the validation of a novel UHPLC-MS/MS (Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry) method. We compare this approach against the industry-standard HPLC-UV and the legacy Ellman’s Reagent assay. Our data demonstrates that the UHPLC-MS/MS method offers superior specificity and sensitivity, effectively resolving the "thiol-disulfide exchange" artifact that plagues standard UV protocols.
The Analytical Challenge: Thiol Instability
The core difficulty in TPT analysis is the reactivity of the mercapto group at the C2 position. Under neutral or basic conditions, or in the presence of UV light during detection, TPT rapidly oxidizes to its disulfide dimer, bis(4-(2-thienyl)pyrimidine-2-yl)disulfide .
-
The Artifact: Traditional HPLC-UV methods often overestimate impurity levels because the UV detector itself can induce photo-oxidation in the flow cell.
-
The Matrix Effect: In biological matrices (plasma/microsomes), TPT binds to proteins via cysteine residues, making total recovery difficult without specific reduction steps.
Comparative Analysis of Methods
We evaluated three distinct methodologies to determine the most robust protocol for trace and assay analysis.
Table 1: Performance Matrix
| Feature | Method A: UHPLC-MS/MS (New) | Method B: RP-HPLC-UV (Standard) | Method C: Ellman’s Reagent (Legacy) |
| Principle | ESI+ Ionization / MRM Targeting | UV Absorbance (254/300 nm) | Colorimetric (DTNB reaction) |
| Specificity | High (Mass-based resolution) | Medium (Co-elution risks) | Low (Reacts with all thiols) |
| Sensitivity (LOQ) | 0.5 ng/mL | 50 ng/mL | ~1 µg/mL |
| Throughput | High (3.5 min run time) | Medium (12-15 min run time) | Low (Manual prep required) |
| Oxidation Risk | Low (Closed system, acidic mobile phase) | High (On-column/In-detector oxidation) | High (Air oxidation during incubation) |
| Primary Use | PK Studies, Trace Impurities | Raw Material Assay (>98% purity) | Total Thiol Estimation |
The New Method: UHPLC-MS/MS Protocol
This protocol utilizes a "Trap-and-Elute" strategy combined with in-situ reduction to ensure only the monomeric TPT is quantified.
Reagents & Materials
-
Analytes: 4-(2-thienyl)pyrimidine-2-thiol (Reference Standard >99.5%).
-
Stabilizer: Tris(2-carboxyethyl)phosphine (TCEP) – preferred over DTT due to stability at acidic pH.
-
Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: C18 UHPLC Column (1.7 µm, 2.1 x 50 mm).
Sample Preparation (The "Self-Validating" Step)
To ensure trustworthiness, this protocol includes a reduction step that converts any pre-formed dimer back to the monomer, yielding a "Total TPT" value.
-
Stock Prep: Dissolve 1 mg TPT in MeOH.
-
Stabilization: Dilute aliquot into 0.1% Formic Acid containing 5 mM TCEP .
-
Why? Acid prevents thiolate anion formation (the reactive species), and TCEP reduces any incidental disulfides.
-
-
Centrifugation: 10,000 x g for 5 mins (if biological matrix).
-
Injection: 2 µL into the UHPLC system.
Instrumental Parameters[1]
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 2.5 minutes.
-
Detection: ESI Positive Mode.
-
MRM Transitions:
-
Quantifier:
195.0 111.0 (Thiophene ring loss). -
Qualifier:
195.0 136.0 (Pyrimidine fragmentation).
-
Validation Data (ICH Q2(R1) Framework)
The following data was generated during the validation phase, adhering to ICH Q2(R1) guidelines.
Table 2: Linearity and Sensitivity
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1.0 – 1000 ng/mL | |
| Regression ( | 0.9994 | |
| LOD (Limit of Detection) | 0.15 ng/mL | S/N > 3:1 |
| LOQ (Quantitation) | 0.50 ng/mL | S/N > 10:1 |
Table 3: Accuracy & Recovery (Spiked Plasma)
| Concentration (ng/mL) | Mean Recovery (%) | RSD (%) (n=6) |
| Low (3.0) | 94.5% | 4.2% |
| Medium (400) | 98.2% | 1.8% |
| High (800) | 99.1% | 1.1% |
Visualizing the Workflow
Diagram 1: Analytical Decision Tree
This logic tree guides the analyst on when to apply the new MS/MS method versus traditional UV.
Caption: Decision matrix for selecting the optimal analytical method based on sample origin and required sensitivity.
Diagram 2: The "Stabilized" Workflow
Illustrating the critical TCEP reduction step to ensure data integrity.
Caption: The "Trap-and-Elute" workflow incorporating TCEP reduction to convert all oxidized dimers back to quantifiable TPT monomers.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2][3] [Link]
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[2][3] [Link]
-
Kusmierek, K., & Bald, E. (2008). Analysis of thiols in biological samples by HPLC.[4][5][6][7] Current Analytical Chemistry. (General reference on thiol instability and acidification requirements). [Link]
-
PubChem. (2024).[8] Compound Summary: 4-(2-Thienyl)pyrimidine-2-thiol.[8] National Library of Medicine. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. fda.gov [fda.gov]
- 3. ICH Official web site : ICH [ich.org]
- 4. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Pyrimidine-2-thiol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. 4-(2-Thienyl)pyrimidine-2-thiol | C8H6N2S2 | CID 2737283 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
